5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a benzofuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a series of reactions such as nitration, reduction, and halogenation could be employed to introduce the fluorophenyl group.
Construction of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate carbonyl compounds.
Assembly of the Pyrrol-2-one Core: The pyrrol-2-one core can be constructed via condensation reactions involving amines and carbonyl compounds.
Final Coupling and Functional Group Modifications: The final steps would involve coupling the intermediates and introducing the hydroxy, methoxyethyl, and carbonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various ring structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group in 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C23H22FNO5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22FNO5/c1-13-11-15-12-14(7-8-18(15)30-13)21(26)19-20(16-5-3-4-6-17(16)24)25(9-10-29-2)23(28)22(19)27/h3-8,12-13,20,26H,9-11H2,1-2H3/b21-19- |
InChI Key |
GHAFSSMBKVSFTH-VZCXRCSSSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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